molecular formula C12H22N2O8 B608767 Lysine ascorbate CAS No. 94231-35-3

Lysine ascorbate

Cat. No.: B608767
CAS No.: 94231-35-3
M. Wt: 322.314
InChI Key: QPNXLUIFXPXQCB-BHQVQWGSSA-N
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Description

Lysine ascorbate is a compound formed by the combination of lysine, an essential amino acid, and ascorbate, commonly known as vitamin C. This compound leverages the beneficial properties of both lysine and ascorbate, making it a valuable entity in various scientific and industrial applications. Lysine is known for its role in protein synthesis and tissue repair, while ascorbate is a potent antioxidant and cofactor in numerous enzymatic reactions.

Scientific Research Applications

Lysine ascorbate has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and in the synthesis of various compounds.

    Biology: Plays a role in collagen synthesis and tissue repair.

    Medicine: Investigated for its potential in wound healing and as a dietary supplement.

    Industry: Used in the food industry as an antioxidant and preservative.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysine ascorbate can be synthesized through a straightforward reaction between lysine and ascorbic acid. The reaction typically involves dissolving lysine in water and then adding ascorbic acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of controlled pH environments, temperature regulation, and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Lysine ascorbate undergoes various chemical reactions, including:

    Oxidation: Ascorbate can be oxidized to dehydroascorbate, which can further react with lysine residues.

    Reduction: Ascorbate acts as a reducing agent, particularly in the reduction of metal ions.

    Substitution: Lysine residues can participate in substitution reactions, particularly in the formation of peptide bonds.

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Metal ions such as iron or copper.

    Substitution: Enzymes or chemical catalysts that facilitate peptide bond formation.

Major Products

    Oxidation: Dehydroascorbate and modified lysine residues.

    Reduction: Reduced metal ions.

    Substitution: Peptide bonds and other modified lysine derivatives.

Mechanism of Action

Lysine ascorbate exerts its effects through several mechanisms:

    Antioxidant Activity: Ascorbate scavenges free radicals, protecting cells from oxidative damage.

    Collagen Synthesis: Lysine is a precursor for collagen, and ascorbate is a cofactor for the enzymes involved in collagen synthesis.

    Metal Ion Reduction: Ascorbate reduces metal ions, facilitating their absorption and utilization in biological processes.

Comparison with Similar Compounds

Lysine ascorbate can be compared to other compounds such as:

    Lysine hydrochloride: Primarily used for its lysine content but lacks the antioxidant properties of ascorbate.

    Sodium ascorbate: Provides ascorbate but lacks the benefits of lysine.

    Ascorbyl palmitate: A fat-soluble form of ascorbate used in different applications but does not provide lysine.

This compound is unique in that it combines the benefits of both lysine and ascorbate, making it a versatile compound with a broad range of applications.

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t5-;2-,5+/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNXLUIFXPXQCB-BHQVQWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947277
Record name Lysine--hex-1-enofuranos-3-ulose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94231-35-3, 24404-95-3
Record name L-Ascorbic acid, compd. with L-lysine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94231-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, compd. with L-ascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24404-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine L-ascorbate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysine ascorbate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysine--hex-1-enofuranos-3-ulose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine L-ascorbate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-lysine L-ascorbate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE ASCORBATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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